2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride
Description
Properties
CAS No. |
83732-76-7 |
|---|---|
Molecular Formula |
C8H15Cl2N3O2 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2-[(3-amino-6-methoxypyridin-2-yl)amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-7-3-2-6(9)8(11-7)10-4-5-12;;/h2-3,12H,4-5,9H2,1H3,(H,10,11);2*1H |
InChI Key |
YIPMUHVZAQNZOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)NCCO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride typically involves the reaction of 3-amino-6-methoxy-2-pyridine with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-6-methoxy-2-pyridine and ethanolamine.
Reaction Medium: Hydrochloric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and ethanolamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Unfortunately, the available search results do not provide detailed information on the specific applications, comprehensive data tables, or well-documented case studies for the compound "2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride". However, the search results do offer some relevant information regarding the compound and related substances:
Chemical Information
- PubChem Data: PubChem identifies the compound with CID 3019251 and provides its structure, molecular formula (C8H15Cl2N3O), molecular weight (256.13 g/mol), and synonyms .
- Synonyms: Other names for the compound include 2-[(3-amino-6-methoxy-2-pyridyl)amino]ethanol dihydrochloride, EINECS 280-627-6, and DTXSID70232598 .
- Parent Compound: The parent compound is CID 3019252, Ethanol, 2-[(3-amino-6-methoxy-2-pyridinyl)amino]- .
Related Compounds and Synthesis
- 2,3-Diamino-6-methoxypyridine: US Patent 7256295B2 describes a process for producing 2,3-diamino-6-methoxypyridine, which involves neutralizing 2,3-diamino-6-methoxypyridine dihydrochloride with a base in a polar solvent . The patent also details methods for preparing related compounds through various chemical reactions such as methoxylation and reduction .
General Applications of Related Compounds
- Cosmetic Applications of Polymers: Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics for various purposes such as film forming, rheology modification, and delivery of active ingredients .
- Arsenic Exposure and Health: A workshop reviewed the association between arsenic and diabetes, noting limited to sufficient evidence for an association in populations with high arsenic exposure .
Mechanism of Action
The mechanism of action of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular properties of the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride | 94166-61-7 | C₉H₁₅Cl₂N₃O₂ | 268.14 | 3-amino-6-methoxy-2-pyridyl |
| 2-((3-Hydrazino-6-pyridazinyl)amino)ethanol dihydrochloride | 66125-68-6 | C₆H₁₁Cl₂N₅O | 242.14 | 3-hydrazino-6-pyridazinyl |
| 2-[(5-Amino-2-pyridyl)amino]ethanol dihydrochloride | 26878-37-5 | C₇H₁₁Cl₂N₃O | 236.09 | 5-amino-2-pyridyl (positional isomer) |
| (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | 2089388-97-4 | C₇H₁₁Cl₃N₂O | 245.53 | 6-chloro-3-pyridyl, chiral center (R-configuration) |
| 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 | C₈H₁₃Cl₂N₂O₂ | 204.65 | 2,4-diaminophenoxy group |
Key Observations:
- Substituent Effects: The target compound’s 3-amino-6-methoxy-2-pyridyl group distinguishes it from analogs with pyridazinyl (), chloropyridyl (), or phenoxy () substituents. Positional isomers, such as the 5-amino-2-pyridyl variant (), exhibit altered electronic properties due to nitrogen positioning .
- Chirality : The (R)-configured chloro-pyridyl derivative () highlights the role of stereochemistry in pharmacological activity, though its specific applications remain uncharacterized .
Key Observations:
- The hydrazino-pyridazinyl analog () demonstrates significant acute toxicity, suggesting that hydrazine derivatives may pose higher risks compared to amino-methoxy variants .
- Safety protocols for the 5-amino positional isomer () emphasize handling precautions, though its toxicity profile is less severe than the hydrazino derivative .
Biological Activity
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride, with the CAS number 94166-61-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.
The molecular formula of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride is C8H15Cl2N3O2, with a molecular weight of approximately 270.156 g/mol. The compound features a pyridine ring substituted with an amino group and a methoxy group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication mechanisms.
- Antimicrobial Properties : Exhibits notable activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy.
Antiviral Activity
A significant area of interest is the compound's potential as an antiviral agent. In studies focusing on SARS-CoV-2 protease inhibition, compounds structurally related to 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride showed promising results. For instance, the discovery of S-217622 demonstrated effective inhibition of the viral protease, which is crucial for viral replication .
Antimicrobial Properties
Research has shown that 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some tested bacteria are summarized in the table below:
These results indicate that while the compound shows efficacy against certain Gram-positive and Gram-negative bacteria, its antifungal activity needs further exploration.
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes some findings:
These findings suggest that 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride may have potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
Case Studies
- SARS-CoV-2 Inhibition : A study highlighted the effectiveness of related compounds in inhibiting SARS-CoV-2 protease, which could be extrapolated to suggest similar potential for 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride .
- Antimicrobial Screening : Various derivatives were screened for antimicrobial properties against pathogens like E. coli and S. aureus, showing promising results that could lead to new treatments for bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous dihydrochloride salts are prepared by reacting amines with chlorinated intermediates under acidic conditions, followed by HCl salt formation . Key optimization parameters include pH control, temperature (room temperature to 50°C), and stoichiometric ratios of reactants. Post-synthesis purification via reduced-pressure distillation or recrystallization enhances purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. In DMSO-d6, the pyridyl protons appear as distinct singlets or doublets (e.g., δ ~3.8 ppm for methoxy groups, δ ~8-9 ppm for aromatic protons). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z ~225) .
Q. How can researchers assess the purity of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride, and what impurity standards apply?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Impurities like unreacted amines or chlorinated byproducts are quantified against pharmacopeial reference standards (e.g., EP/ICH guidelines). For example, dihydrochloride impurities often require limits <0.1% for pharmaceutical applications .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer : X-ray crystallography provides unambiguous structural validation. Software like SHELX refines crystal structures by analyzing diffraction data, resolving ambiguities in proton environments or stereochemistry . For dynamic systems, variable-temperature NMR or 2D-COSY experiments clarify coupling patterns influenced by rotational barriers .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts molecular orbitals, charge distribution, and reaction pathways. Basis sets like 6-31G* balance accuracy and computational cost. Studies on similar pyridyl derivatives show that exact-exchange terms improve thermochemical predictions (e.g., atomization energies within ±2.4 kcal/mol) .
Q. How does the dihydrochloride form influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic dissociation. Stability studies in buffered solutions (pH 4-7) show minimal degradation over 24 hours at 25°C. In contrast, organic solvents like DMSO or ethanol improve solubility for synthetic applications but may require inert atmospheres to prevent HCl loss .
Q. What strategies are recommended for identifying and quantifying trace impurities in bulk samples?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. Structural elucidation of byproducts (e.g., methylated or oxidized derivatives) is achieved via tandem MS/MS. Reference standards for common impurities (e.g., EP Impurity D) are critical for calibration .
Q. How can researchers design experiments to study the compound’s potential biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer : In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) measure binding affinities. For enzyme inhibition, kinetic studies (e.g., Michaelis-Menten plots) with purified enzymes (e.g., kinases) quantify IC50 values. Cell-based assays (e.g., viability or apoptosis) require solubility optimization in culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
